2-((difluoromethyl)sulfonyl)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzamide
Description
This compound is a benzamide derivative featuring a difluoromethyl sulfonyl group at the 2-position of the benzene ring and an N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl) substituent. Structural characterization of such compounds typically employs X-ray crystallography, facilitated by software like SHELXL .
Properties
IUPAC Name |
2-(difluoromethylsulfonyl)-N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N5O3S/c1-24-11(8-13(23-24)14-10-20-6-7-21-14)9-22-16(25)12-4-2-3-5-15(12)28(26,27)17(18)19/h2-8,10,17H,9H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXZDDUFFPDZJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)C3=CC=CC=C3S(=O)(=O)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((difluoromethyl)sulfonyl)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzamide (CAS Number: 2034511-30-1) is a complex organic molecule belonging to the class of sulfonamide derivatives. Its structure incorporates various functional groups, including a difluoromethyl sulfonyl group and pyrazole and pyrazine rings, which suggest potential pharmacological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 407.4 g/mol. The presence of fluorine atoms enhances metabolic stability and lipophilicity, crucial for drug development. The structural features include:
- Benzamide core : Provides a scaffold for biological activity.
- Difluoromethyl sulfonyl group : Enhances reactivity and stability.
- Pyrazole and pyrazine rings : Known for diverse pharmacological effects.
The biological activity of this compound is likely mediated through interactions with specific biological targets, such as enzymes or receptors. Pyrazole derivatives have been shown to exhibit significant inhibitory activity against various cancer-related proteins, including:
- BRAF(V600E)
- EGFR
- Telomerase
- Aurora-A kinase
These interactions suggest a potential role in cancer therapy, particularly in targeting resistant cancer cell lines.
Biological Activity Overview
Research indicates that pyrazole derivatives, including the compound , exhibit a range of biological activities:
-
Antitumor Activity :
- Pyrazole derivatives have demonstrated effectiveness against breast cancer cell lines (MCF-7 and MDA-MB-231), showing cytotoxic effects when used alone or in combination with standard chemotherapy agents like doxorubicin .
- A study highlighted that certain synthesized pyrazole carboxamides exhibited notable antifungal activity, indicating broader therapeutic applications beyond oncology .
- Anti-inflammatory Properties :
- Antimicrobial Activity :
Case Study 1: Antitumor Efficacy
In a study focused on breast cancer treatment, several pyrazole derivatives were synthesized and tested for their cytotoxicity against MCF-7 and MDA-MB-231 cell lines. The results indicated that specific compounds exhibited synergistic effects when combined with doxorubicin, enhancing overall efficacy against resistant cancer cells .
Case Study 2: Anti-inflammatory Effects
Another research effort explored the anti-inflammatory potential of pyrazole derivatives, revealing significant inhibition of LPS-induced production of pro-inflammatory cytokines. This suggests that compounds like this compound could be developed into therapeutic agents for inflammatory diseases .
Research Findings Summary Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare the target compound with analogs from the literature, focusing on substituents, molecular features, and hypothetical properties.
Key Comparative Insights:
Fluorinated Groups: The target’s difluoromethyl sulfonyl group balances electronegativity and metabolic stability, similar to the trifluoromethyl group in . Fluorination generally enhances membrane permeability and resistance to oxidative metabolism.
Heterocyclic Motifs: The target’s pyrazine-pyrazole system enables dual hydrogen-bonding interactions, akin to pyrazole-pyrimidine hybrids in Jak2 inhibitors like AZD1480 . and use nitro or dihydropyrazole groups, which may alter conformational flexibility and binding kinetics.
Sulfonyl/Sulfonamide Pharmacophores: The target’s sulfonyl group differs from and ’s sulfonamide groups.
Molecular Weight and Drug-Likeness :
- The target (~440 g/mol) and (~450 g/mol) approach the upper limit of Lipinski’s rule (500 g/mol), which may affect oral absorption. Smaller analogs like (282 g/mol) prioritize solubility but lack complex substituents.
Synthetic Feasibility :
- Compounds with nitro groups (e.g., ) may face stability challenges, whereas the target’s difluoromethyl sulfonyl group requires specialized fluorination techniques, increasing synthesis complexity.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-((difluoromethyl)sulfonyl)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzamide, and what key intermediates are involved?
- Methodology : Multi-step synthesis typically involves:
- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with diketones or enol ethers under acidic or basic conditions .
- Step 2 : Introduction of the pyrazine moiety via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) at the 3-position of the pyrazole .
- Step 3 : Sulfonylation using difluoromethylsulfonyl chloride in anhydrous DMF with K₂CO₃ as a base to form the sulfonyl bridge .
- Key intermediates : 1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanamine and 2-(difluoromethylsulfonyl)benzoic acid derivatives.
Q. How is the compound characterized structurally, and what spectroscopic techniques are most reliable?
- Methodology :
- NMR (¹H/¹³C) : Critical for confirming regioselectivity of pyrazine substitution and sulfonamide bond formation. Aromatic protons in the pyrazine (δ 8.5–9.0 ppm) and pyrazole (δ 6.5–7.5 ppm) regions are diagnostic .
- HRMS : Validates molecular weight and isotopic patterns, especially for the difluoromethylsulfonyl group (e.g., m/z [M+H]⁺ calculated for C₁₈H₁₆F₂N₅O₃S: 432.0942) .
- FT-IR : Confirms sulfonyl (S=O stretching at ~1350–1150 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) functionalities .
Q. What solvents and reaction conditions optimize the final sulfonylation step?
- Methodology :
- Solvents : Anhydrous DMF or THF to prevent hydrolysis of the sulfonyl chloride .
- Base : K₂CO₃ or Et₃N (1.2–1.5 eq.) to deprotonate the amine intermediate and drive the reaction .
- Temperature : 0–25°C to minimize side reactions (e.g., over-sulfonylation) .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., NMR chemical shifts or crystallographic results)?
- Methodology :
- X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., pyrazine vs. pyrazole substitution patterns) by providing absolute configuration data .
- DFT calculations : Compare computed vs. experimental NMR shifts using software like Gaussian or ADF. Discrepancies >0.5 ppm may indicate conformational flexibility or solvent effects .
- Dynamic NMR : Detects rotational barriers in the sulfonamide group if exchange broadening is observed .
Q. What strategies mitigate side reactions during the synthesis of the pyrazine-pyrazole hybrid core?
- Methodology :
- Protecting groups : Use tert-butoxycarbonyl (Boc) for the pyrazole amine to prevent unwanted nucleophilic attacks during pyrazine coupling .
- Catalysts : Pd(PPh₃)₄ for Suzuki-Miyaura cross-coupling to enhance selectivity for the 3-position of the pyrazole .
- Purification : Flash chromatography (silica gel, EtOAc/hexane) or recrystallization (MeOH/H₂O) to isolate the hybrid core .
Q. How can researchers design bioactivity assays to evaluate the compound’s kinase inhibition potential?
- Methodology :
- Kinase profiling : Use ATP-competitive assays (e.g., ADP-Glo™) against a panel of kinases (e.g., JAK2, EGFR) due to the compound’s pyrazine-sulfonamide pharmacophore .
- IC₅₀ determination : Dose-response curves (0.1–100 µM) in HEK293 cells transfected with target kinases. Normalize data to staurosporine as a positive control .
- Selectivity screening : Compare inhibition of off-target kinases (e.g., CDK2, VEGFR2) to assess specificity .
Q. What analytical methods are recommended for detecting degradation products under physiological conditions?
- Methodology :
- Forced degradation studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic (UV light) conditions .
- LC-MS/MS : Monitor degradation products using a C18 column (gradient: 5–95% acetonitrile in H₂O + 0.1% formic acid). Key degradants may include hydrolyzed sulfonamide or oxidized pyrazine .
- Stability-indicating assays : Validate HPLC methods per ICH Q2(R1) guidelines to ensure specificity .
Q. How can researchers optimize solubility and bioavailability for in vivo studies?
- Methodology :
- Salt formation : Screen with HCl, Na, or K salts to improve aqueous solubility .
- Prodrug design : Introduce ester or phosphate groups at the benzamide nitrogen for enhanced membrane permeability .
- Nanoparticle formulation : Use PLGA or liposomal carriers to increase plasma half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
